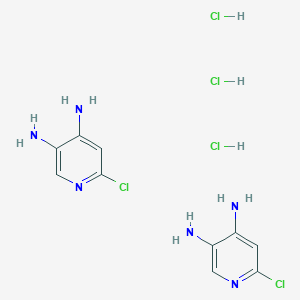
6-chloropyridine-3,4-diamine;trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloropyridine-3,4-diamine;trihydrochloride is a chemical compound with the molecular formula C5H6ClN3·3HCl. It is a derivative of pyridine, characterized by the presence of chlorine and amine groups on the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloropyridine-3,4-diamine;trihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 6-chloropyridine with ammonia under controlled conditions to introduce the amine groups at the 3 and 4 positions of the pyridine ring. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions
6-Chloropyridine-3,4-diamine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various pyridine oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives.
科学研究应用
6-Chloropyridine-3,4-diamine;trihydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 6-chloropyridine-3,4-diamine;trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,3-Diamino-6-chloropyridine
- 6-Chloropyridine-2,3-diamine
- 6-Chloropyridine-3,4-diamine hydrochloride
Uniqueness
6-Chloropyridine-3,4-diamine;trihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
属性
分子式 |
C10H15Cl5N6 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
6-chloropyridine-3,4-diamine;trihydrochloride |
InChI |
InChI=1S/2C5H6ClN3.3ClH/c2*6-5-1-3(7)4(8)2-9-5;;;/h2*1-2H,8H2,(H2,7,9);3*1H |
InChI 键 |
XVLPNEKZQNEYMA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)N)N.C1=C(C(=CN=C1Cl)N)N.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


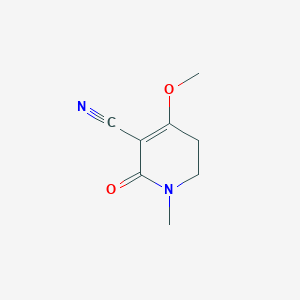

![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12337081.png)
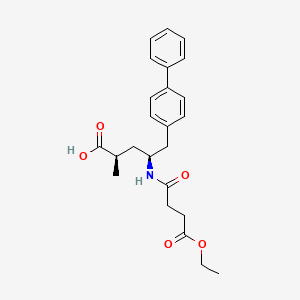
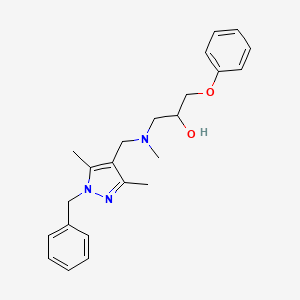
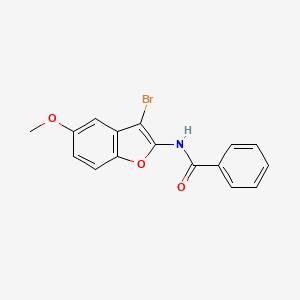

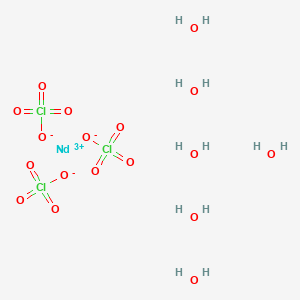
![(1R,9S,12S,13S,14S,17R,18Z,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12337120.png)
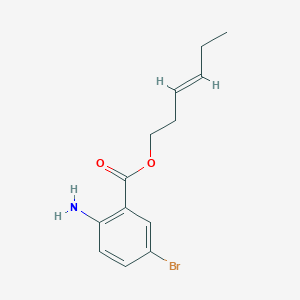
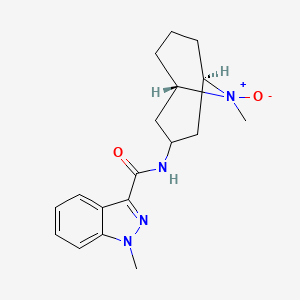
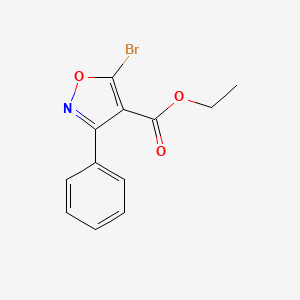
![2-[(4-Methylphenyl)methyl]morpholine](/img/structure/B12337139.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12337147.png)
